molecular formula C12H16N2O2 B11806913 N-Isobutyl-5-methoxybenzo[d]isoxazol-3-amine

N-Isobutyl-5-methoxybenzo[d]isoxazol-3-amine

Cat. No.: B11806913
M. Wt: 220.27 g/mol
InChI Key: RCTWGPDROHTIHG-UHFFFAOYSA-N
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Description

N-Isobutyl-5-methoxybenzo[d]isoxazol-3-amine is a chemical compound with the molecular formula C12H16N2O2 and a molecular weight of 220.27 g/mol . This compound is known for its unique structure, which includes an isoxazole ring substituted with an isobutyl group and a methoxy group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Isobutyl-5-methoxybenzo[d]isoxazol-3-amine typically involves the reaction of 5-methoxybenzo[d]isoxazole with isobutylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-Isobutyl-5-methoxybenzo[d]isoxazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

N-Isobutyl-5-methoxybenzo[d]isoxazol-3-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Isobutyl-5-methoxybenzo[d]isoxazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-Isobutyl-5-methoxybenzo[d]isoxazol-3-amine include:

  • 5-Methoxybenzo[d]isoxazole
  • N-Isobutylbenzo[d]isoxazol-3-amine
  • N-Isobutyl-5-methoxybenzamide

Uniqueness

This compound is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

5-methoxy-N-(2-methylpropyl)-1,2-benzoxazol-3-amine

InChI

InChI=1S/C12H16N2O2/c1-8(2)7-13-12-10-6-9(15-3)4-5-11(10)16-14-12/h4-6,8H,7H2,1-3H3,(H,13,14)

InChI Key

RCTWGPDROHTIHG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC1=NOC2=C1C=C(C=C2)OC

Origin of Product

United States

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